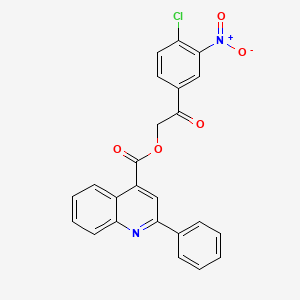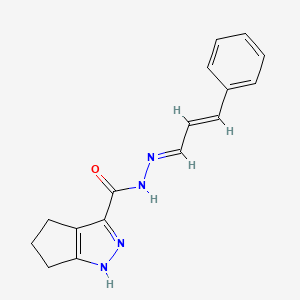![molecular formula C12H9FN2O2 B11663899 N'-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663899.png)
N'-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound derived from furan-2-carbohydrazide and 3-fluorobenzaldehyde Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-fluorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s structural properties allow it to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural configuration, which includes a furan ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H9FN2O2 |
|---|---|
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
N-[(E)-(3-fluorophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9FN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
Clave InChI |
JATZQTZPLWVYLQ-RIYZIHGNSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=CC=CO2 |
SMILES canónico |
C1=CC(=CC(=C1)F)C=NNC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663821.png)


![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11663834.png)
![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663847.png)
![N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide](/img/structure/B11663854.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B11663861.png)



![1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11663890.png)
![Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11663894.png)
